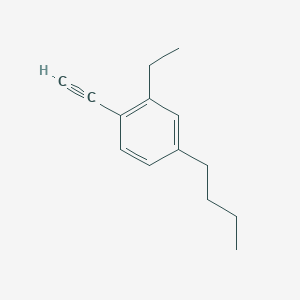
4-Butyl-2-ethyl-1-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-ethyl-1-ethynylbenzene is an organic compound belonging to the class of alkylbenzenes It features a benzene ring substituted with butyl, ethyl, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-ethyl-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2-ethyl-1-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
4-Butyl-2-ethyl-1-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyl-2-ethyl-1-ethynylbenzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the ethynyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The molecular targets and pathways involved would vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
- 1-Butyl-4-ethynylbenzene
- 1-Ethyl-4-ethynylbenzene
- 1-Butyl-2-methylbenzene
Comparison: 4-Butyl-2-ethyl-1-ethynylbenzene is unique due to the presence of both butyl and ethyl groups along with an ethynyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H18 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-butyl-2-ethyl-1-ethynylbenzene |
InChI |
InChI=1S/C14H18/c1-4-7-8-12-9-10-13(5-2)14(6-3)11-12/h2,9-11H,4,6-8H2,1,3H3 |
InChI Key |
NDKUMKNDUMXERJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)C#C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















